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molecular formula C4H11P B1582533 Diethylphosphine CAS No. 627-49-6

Diethylphosphine

Cat. No. B1582533
M. Wt: 90.1 g/mol
InChI Key: VZZJVOCVAZHETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361623B2

Procedure details

To a stirred solution of diethylphosphine (6.72 g, 74,6 mmol) in THF (150 ml) at −35° C., was added 47 ml of n-BuLi (1.6 M). Next, bis(2-chloroethyl)trimethylsilylamine (8.18 g, 38.4 mmol) in 40 ml tetrahydrofuran was then added dropwise to the LiP(Et)2 in tetrahydrofuran at −50° C. The mixture was allowed to warm to room temperature and stirred for 30 minutes. It was then heated to 60° C. and stirred overnight after which 100 ml of water was added to hydrolyse the silyl groups and the reaction mixture heated to 60° C. for 1 hour to ensure complete removal of the silyl groups. The reaction mixture was dried by passing it through a small bed of MgSO4, which was subsequently washed through with 60 ml diethyl ether. The solvent was removed to give 6.96 g bis(2-diethylphosphino-ethyl)-amine (Yield: 73%). 1H-NMR (C6D6) δ 1.12 (12H, d of t, CH2CH3, J=7.2 and 14.1 Hz), 1.38 (8H, q, CH2CH3, J=7.2), 1.60 (4H, t, (CH2)P, J=7.2) and 2.84 (4H, q, (CH2)N, J=7.8). 31P-NMR (C6D6) δ −26.02.
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Name
LiP(Et)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([PH:3][CH2:4][CH3:5])[CH3:2].[Li]CCCC.Cl[CH2:12][CH2:13][N:14]([CH2:19][CH2:20]Cl)[Si](C)(C)C.[Li][P:23]([CH2:26][CH3:27])[CH2:24][CH3:25]>C1COCC1.O>[CH2:1]([P:3]([CH2:4][CH3:5])[CH2:12][CH2:13][NH:14][CH2:19][CH2:20][P:23]([CH2:26][CH3:27])[CH2:24][CH3:25])[CH3:2]

Inputs

Step One
Name
Quantity
6.72 g
Type
reactant
Smiles
C(C)PCC
Name
Quantity
47 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.18 g
Type
reactant
Smiles
ClCCN([Si](C)(C)C)CCCl
Name
LiP(Et)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]P(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 60° C.
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
removal of the silyl groups
CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried
WASH
Type
WASH
Details
was subsequently washed through with 60 ml diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)P(CCNCCP(CC)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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